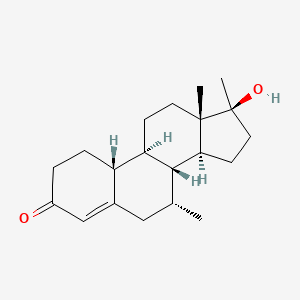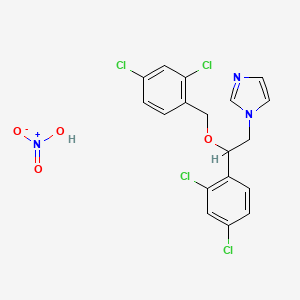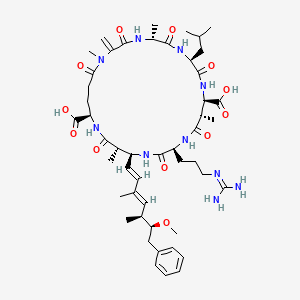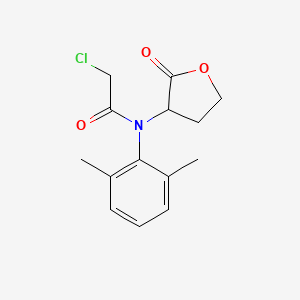
Ofurace
Descripción general
Descripción
Ofurace is a systemic fungicide belonging to the phenylamide class, primarily used to control plant pathogens such as downy mildew and late blight. It is known for its curative and protective action, disrupting fungal nucleic acid synthesis by inhibiting RNA polymerase I .
Aplicaciones Científicas De Investigación
Ofurace has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.
Medicine: Explored for its potential antifungal properties and its ability to inhibit RNA polymerase I.
Industry: Utilized in agricultural practices to protect crops from fungal infections, thereby improving yield and quality
Safety and Hazards
Mecanismo De Acción
Target of Action
Ofurace, also known as Milfuram, is a fungicide that is extremely active against certain plant pathogens such as Pythium ultima, Phytophthora tabacum, and Phytophthora palmi . These organisms are the primary targets of this compound.
Mode of Action
It is known that this compound has a greater effect on sporangia formation than on mycelium growth . This suggests that this compound may interfere with the reproductive processes of the target organisms, thereby inhibiting their spread.
Result of Action
The primary result of this compound’s action is the inhibition of growth and reproduction in the target organisms. By disrupting sporangia formation, this compound prevents the spread of the fungi, thereby controlling the infection .
Análisis Bioquímico
Biochemical Properties
Ofurace plays a significant role in biochemical reactions by disrupting fungal nucleic acid synthesis, specifically targeting RNA polymerase I . This inhibition prevents the transcription of essential genes required for fungal growth and reproduction. This compound interacts with various enzymes and proteins within the fungal cells, leading to the cessation of RNA synthesis and ultimately causing cell death . The compound’s systemic nature allows it to be absorbed and translocated within the plant, providing comprehensive protection against fungal pathogens.
Cellular Effects
This compound exerts its effects on various types of cells by interfering with cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . In fungal cells, this compound inhibits RNA polymerase I, leading to a halt in RNA synthesis and subsequent disruption of protein synthesis . This results in impaired cell function and eventual cell death. Additionally, this compound’s impact on gene expression can lead to altered cellular metabolism, further contributing to its fungicidal activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RNA polymerase I, inhibiting its activity and preventing the transcription of essential genes . This binding interaction disrupts the normal function of the enzyme, leading to a decrease in RNA synthesis and subsequent inhibition of protein synthesis. The inhibition of RNA polymerase I by this compound is a critical step in its fungicidal action, as it prevents the production of vital proteins required for fungal growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained fungicidal activity, although the extent of its effects may vary depending on the duration of exposure and environmental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is both effective and safe for use in controlling fungal pathogens .
Metabolic Pathways
This compound is involved in various metabolic pathways within fungal cells. It interacts with enzymes such as RNA polymerase I, inhibiting its activity and disrupting the synthesis of RNA . This inhibition affects the overall metabolic flux within the fungal cells, leading to a decrease in metabolite levels and impaired cellular function . The disruption of these metabolic pathways is a key factor in the fungicidal activity of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through systemic action . It is absorbed by the plant and translocated to various parts, providing comprehensive protection against fungal pathogens . This compound interacts with transporters and binding proteins within the plant, facilitating its movement and accumulation in target tissues . This systemic distribution ensures that the compound reaches the site of infection and exerts its fungicidal effects effectively.
Subcellular Localization
The subcellular localization of this compound is primarily within the fungal cell nucleus, where it exerts its inhibitory effects on RNA polymerase I . The compound’s targeting signals and post-translational modifications direct it to the nucleus, allowing it to interact with the enzyme and inhibit its activity . This specific localization is crucial for the fungicidal action of this compound, as it ensures that the compound reaches its target site and disrupts essential cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ofurace involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with γ-butyrolactone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and efficacy. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Ofurace undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used in polar aprotic solvents such as dimethyl sulfoxide.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted this compound compounds with different functional groups.
Comparación Con Compuestos Similares
Ofurace is unique among phenylamide fungicides due to its specific mode of action and its efficacy against a broad spectrum of fungal pathogens. Similar compounds include:
Metalaxyl: Another phenylamide fungicide with a similar mode of action but different chemical structure.
Benalaxyl: Known for its effectiveness against downy mildew but with a different spectrum of activity.
Oxadixyl: Shares a similar mechanism but is used for different agricultural applications
This compound stands out due to its balanced curative and protective properties, making it a versatile tool in agricultural disease management.
Propiedades
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDLFBLNMPCXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058138 | |
| Record name | Ofurace | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58810-48-3 | |
| Record name | Ofurace | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofurace [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofurace | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFURACE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E42Y2VBK3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Ofurace against oomycete pathogens?
A1: this compound, similar to other phenylamide fungicides like Metalaxyl and Furalaxyl, primarily acts by inhibiting the biosynthesis of RNA in oomycetes such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora []. This disruption of RNA synthesis subsequently hinders mitosis and impedes fungal growth [].
Q2: How does this compound affect different stages of oomycete development?
A2: While this compound effectively reduces sporangia production in oomycetes, it has less pronounced effects on mycelial growth, sporangia germination, and zoospore germination [].
Q3: Are there documented cases of resistance development to this compound in plant pathogens?
A3: Yes, resistance to this compound has been observed in Phytophthora infestans populations. In southwest Scotland, this compound-resistant strains were detected in potato crops, some of which had been treated with acylalanine fungicides (including this compound), while others had not received any acylalanine treatments [].
Q4: What is the level of cross-resistance observed between this compound and other fungicides in resistant Phytophthora infestans isolates?
A4: Studies have shown that this compound-resistant isolates of Phytophthora infestans exhibited cross-resistance to Metalaxyl, another acylalanine fungicide [, ]. These resistant isolates maintained their ability to grow on leaves treated with high concentrations of this compound and Metalaxyl, even after repeated transfers on untreated leaves [].
Q5: How does the efficacy of this compound compare to other fungicides in controlling specific diseases?
A5:
- Grapevine downy mildew (Plasmopara viticola): Research indicates that this compound effectively inhibits sporulation and reduces disease incidence in grapevine downy mildew, similar to Metalaxyl, Benalaxyl, and Fosetyl-Al [].
Q6: Has the mobility of this compound in soil been investigated?
A6: Yes, studies have assessed the mobility of this compound in different soil types using Phytophthora cryptogea as a bioassay. The findings suggest that this compound exhibits intermediate mobility compared to Metalaxyl (highest mobility) and Oxadixyl (lowest mobility) []. Additionally, this compound demonstrated reduced mobility in clay loam soil compared to sandy soil [].
Q7: Are there any studies investigating the impact of this compound on non-target organisms?
A7: While the provided research focuses on this compound's efficacy against plant pathogens, one study investigates its effects on xenobiotic biotransformation in rat livers []. This highlights the importance of understanding the potential impact of this compound on non-target organisms and the environment.
Q8: What are the implications of this compound resistance for disease management strategies?
A8: The emergence of this compound resistance in plant pathogens underscores the need for integrated disease management approaches. These strategies may include:
- Fungicide mixtures: Combining this compound with fungicides possessing different modes of action can help delay resistance development [, , , ].
- Reduced reliance on single-site fungicides: Alternating this compound with fungicides having different target sites can minimize selection pressure and reduce the risk of resistance development [].
- Non-chemical control methods: Integrating cultural practices, resistant cultivars, and biological control agents can contribute to sustainable disease management and reduce reliance on synthetic fungicides [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





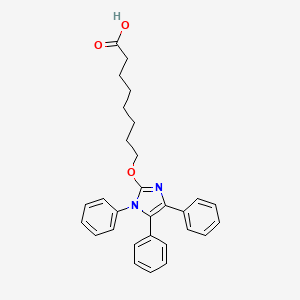
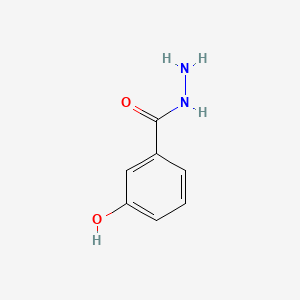
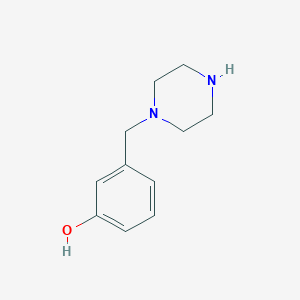

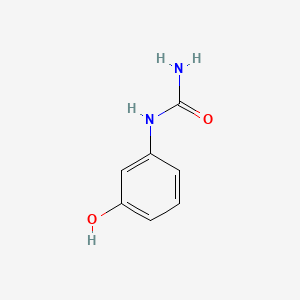

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)

